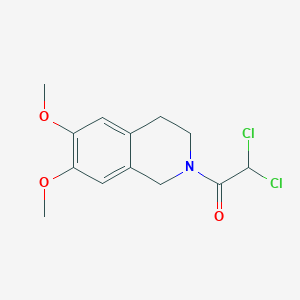![molecular formula C24H36ClN5O4S B12911909 Ethyl 1-[({4-chloro-6-[3-methyl-4-(3-methylbutanoyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetyl]piperidine-3-carboxylate CAS No. 5900-14-1](/img/structure/B12911909.png)
Ethyl 1-[({4-chloro-6-[3-methyl-4-(3-methylbutanoyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetyl]piperidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(2-((4-chloro-6-(3-methyl-4-(3-methylbutanoyl)piperazin-1-yl)pyrimidin-2-yl)thio)acetyl)piperidine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyrimidine ring, and a piperazine ring, making it a unique structure with diverse chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-((4-chloro-6-(3-methyl-4-(3-methylbutanoyl)piperazin-1-yl)pyrimidin-2-yl)thio)acetyl)piperidine-3-carboxylate involves multiple steps, including the formation of intermediate compoundsThe final step involves the esterification of the carboxylate group with ethyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and pH levels .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-(2-((4-chloro-6-(3-methyl-4-(3-methylbutanoyl)piperazin-1-yl)pyrimidin-2-yl)thio)acetyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(2-((4-chloro-6-(3-methyl-4-(3-methylbutanoyl)piperazin-1-yl)pyrimidin-2-yl)thio)acetyl)piperidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 1-(2-((4-chloro-6-(3-methyl-4-(3-methylbutanoyl)piperazin-1-yl)pyrimidin-2-yl)thio)acetyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 1-(2-((4-chloro-6-(3-methyl-4-(3-methylbutanoyl)piperazin-1-yl)pyrimidin-2-yl)thio)acetyl)piperidine-3-carboxylate: Shares structural similarities with other piperidine and piperazine derivatives.
Piperidine-3-carboxylate derivatives: Known for their diverse biological activities.
Pyrimidine derivatives: Widely studied for their therapeutic potential.
Uniqueness
The uniqueness of Ethyl 1-(2-((4-chloro-6-(3-methyl-4-(3-methylbutanoyl)piperazin-1-yl)pyrimidin-2-yl)thio)acetyl)piperidine-3-carboxylate lies in its complex structure, which combines multiple functional groups and rings, offering a wide range of chemical and biological properties .
Eigenschaften
CAS-Nummer |
5900-14-1 |
|---|---|
Molekularformel |
C24H36ClN5O4S |
Molekulargewicht |
526.1 g/mol |
IUPAC-Name |
ethyl 1-[2-[4-chloro-6-[3-methyl-4-(3-methylbutanoyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylacetyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C24H36ClN5O4S/c1-5-34-23(33)18-7-6-8-29(14-18)22(32)15-35-24-26-19(25)12-20(27-24)28-9-10-30(17(4)13-28)21(31)11-16(2)3/h12,16-18H,5-11,13-15H2,1-4H3 |
InChI-Schlüssel |
BXIQUZQXIOTGJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCCN(C1)C(=O)CSC2=NC(=CC(=N2)Cl)N3CCN(C(C3)C)C(=O)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Chloro-N-[(3-fluorophenyl)methyl]pyridazin-3-amine](/img/structure/B12911859.png)




![2-[(2-Bromophenyl)methyl]-5-chloro-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12911897.png)
![2,8-Dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12911900.png)

![4-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12911910.png)

